Oxaydo

Description

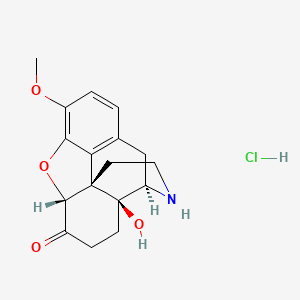

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNAMRAQFUFUMH-KCTCKCTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-42-6 (Parent), 25333-72-6 (Terephthalate) | |

| Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-90-3, 52446-25-0 | |

| Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noroxycodone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052446250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52446-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOROXYCODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3M7LQ6Q2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Oxaydo (Oxycodone HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaydo, an immediate-release formulation of oxycodone hydrochloride, is a potent semi-synthetic opioid analgesic. Its primary therapeutic effects are mediated through its interaction with the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which Oxaydo exerts its analgesic effects on neuronal pathways. The document details its binding affinity and efficacy at the mu-opioid receptor, the subsequent intracellular signaling cascades, and its influence on neurotransmitter systems involved in pain transmission and modulation. Detailed experimental protocols for key assays and visual representations of signaling pathways are provided to facilitate further research and drug development in the field of opioid pharmacology.

Core Mechanism of Action at the Mu-Opioid Receptor

Oxaydo's principal mechanism of action is as a full agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the brain and spinal cord.[1][2] While it can bind to other opioid receptors, such as the kappa (KOR) and delta (DOR) receptors at higher doses, its primary analgesic effects are attributed to its activity at the MOR.[2]

Receptor Binding and Intracellular Signaling Cascade

Upon binding to the MOR, Oxaydo induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).[1][3] This activation initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

-

Modulation of Ion Channels: The dissociated beta-gamma subunit of the G-protein directly interacts with ion channels.[4] This leads to:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This increases potassium efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[1][5]

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx into the presynaptic terminal, which is a critical step for neurotransmitter release.[1][6]

-

The culmination of these intracellular events is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters.[1]

Oxaydo binding to the mu-opioid receptor initiates intracellular signaling.

Quantitative Pharmacology of Oxaydo

The pharmacological effects of Oxaydo are defined by its binding affinity and functional efficacy at the mu-opioid receptor.

Binding Affinity (Ki)

Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Oxycodone falls into the category of opioids with a Ki value between 1 and 100 nM for the human mu-opioid receptor.[7][8]

Efficacy (EC50 and Emax)

Efficacy describes the ability of a drug to produce a biological response upon binding to a receptor. It is characterized by the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response). Oxycodone is a full agonist at the mu-opioid receptor, meaning it can produce a maximal analgesic response.[2] However, its efficacy is lower than that of other opioids like etorphine.[9]

| Opioid Agonist | Receptor | Binding Affinity (Ki, nM) | Potency (EC50, nM) - cAMP Inhibition | Efficacy (Emax, % of standard) - cAMP Inhibition |

| Oxycodone | Mu | 10 - 100[7][8] | ~10-50 | ~90-100 |

| Morphine | Mu | ~1-10 | ~5-30 | 100 (Standard) |

| Fentanyl | Mu | ~1-5 | ~1-10 | ~100 |

| Hydromorphone | Mu | <1 | ~2-15 | ~100 |

| Oxymorphone | Mu | <1 | ~1-10 | >100 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell lines used. The data is compiled from multiple sources for comparative purposes.

Impact on Neuronal Pathways and Neurotransmitter Systems

Oxaydo's interaction with the mu-opioid receptor modulates several neuronal pathways, leading to its analgesic and other central effects.

Ascending Pain Pathway

Oxaydo inhibits the transmission of nociceptive signals in the ascending pain pathway. At the level of the spinal cord's dorsal horn, it acts both presynaptically and postsynaptically.

-

Presynaptic Inhibition: By inhibiting calcium influx into the presynaptic terminals of primary afferent neurons, Oxaydo reduces the release of excitatory neurotransmitters, primarily substance P and glutamate .[8][10][11][12]

-

Postsynaptic Inhibition: Through the activation of potassium channels on second-order neurons, Oxaydo causes hyperpolarization, making them less likely to fire and transmit pain signals to higher brain centers.[1]

Descending Pain Modulation Pathway

Oxaydo also enhances the activity of the descending pain modulatory system, which originates in the brainstem and projects to the spinal cord to suppress pain signals.[1] Key areas involved include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[13]

-

Disinhibition in the PAG: Opioids inhibit GABAergic interneurons in the PAG. This disinhibits the descending excitatory neurons, leading to increased activity in this pathway.

-

Modulation of Serotonin and Norepinephrine Release: The activated descending pathways release serotonin (5-HT) and norepinephrine (NE) in the dorsal horn of the spinal cord.[1][14][15] These neurotransmitters then inhibit the transmission of pain signals from primary afferents to second-order neurons.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. μ-Opioid receptor inhibition of substance P release from primary afferents disappears in neuropathic pain but not inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulatory effects of opioids on transmitter release and possible cellular mechanisms: overview and original results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Oxycodone, an opioid like the others? [frontiersin.org]

- 8. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

- 9. forum.backyardbrains.com [forum.backyardbrains.com]

- 10. jneurosci.org [jneurosci.org]

- 11. jneurosci.org [jneurosci.org]

- 12. μ-Opioid receptor inhibition of substance P release from primary afferents disappears in neuropathic pain but not inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Involvement of Descending Pain Inhibitory System in Electroacupuncture-Induced Analgesia [frontiersin.org]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to AVERSION® Technology in the Formulation of Oxaydo®

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxaydo®, an immediate-release (IR) formulation of oxycodone hydrochloride, is distinguished by its incorporation of AVERSION® Technology, a proprietary abuse-deterrent formulation (ADF) platform developed by Acura Pharmaceuticals. This technology is engineered to deter the most common methods of opioid abuse, specifically intranasal and intravenous administration, by creating aversive conditions upon tampering. The core of AVERSION® Technology lies in a dual-mechanism approach: the formation of a viscous gel upon dissolution in solvents and the induction of nasal irritation when crushed and insufflated. This guide provides a detailed technical overview of the components, mechanisms, and experimental validation of the AVERSION® Technology as utilized in the Oxaydo® formulation.

Core Components and Mechanism of Action

The abuse-deterrent properties of Oxaydo® are conferred by specific inactive ingredients that act as aversive agents when the tablet is manipulated for abuse.[1] The two key excipients in the AVERSION® Technology are:

-

Polyethylene Oxide (PEO): A high molecular weight, water-soluble polymer that rapidly hydrates and swells in aqueous solvents.[2] When an attempt is made to dissolve the crushed tablet for intravenous injection, the PEO forms a thick, viscous gel.[1][2] This gelling property is intended to make it difficult to draw the solution into a syringe and to inject intravenously.[1]

-

Sodium Lauryl Sulfate (SLS): An anionic surfactant that acts as a nasal irritant.[3] If the tablet is crushed and snorted, the SLS is intended to cause discomfort in the nasal passages, thereby discouraging this route of abuse.[1]

The intended therapeutic effect of oxycodone, an opioid agonist that primarily acts on mu-opioid receptors, remains unaffected when Oxaydo® is taken as prescribed orally.

In-Vitro Abuse-Deterrent Studies

A series of in-vitro laboratory studies are conducted to characterize the abuse-deterrent properties of formulations like Oxaydo®. These studies are designed to simulate tampering methods used by abusers.

Experimental Protocols

2.1.1. Particle Size Reduction (Crush Resistance)

-

Objective: To evaluate the tablet's resistance to being crushed into a fine powder suitable for intranasal abuse.

-

Methodology: Oxaydo® tablets are subjected to various mechanical forces using common household tools such as spoons, pill crushers, and hammers. The resulting particle size distribution of the manipulated tablet is then analyzed using techniques like sieve analysis or laser diffraction. A coarser particle size is generally considered a deterrent to snorting.

2.1.2. Gelling and Syringeability/Injectability

-

Objective: To assess the formulation's ability to form a viscous gel in solvents and resist being drawn into and expelled from a syringe.

-

Methodology:

-

The manipulated tablet material is mixed with a range of solvents (e.g., water, ethanol) commonly used for extraction.

-

The viscosity of the resulting solution is measured using a rheometer.

-

A syringeability test is performed by attempting to draw the solution into a syringe (e.g., 1cc to 10cc) through various needle gauges (e.g., 21G to 27G). The ease of drawing the solution and the volume aspirated are recorded.

-

An injectability test measures the force required to expel the solution from the syringe, simulating an intravenous injection attempt.

-

2.1.3. Extraction Studies

-

Objective: To quantify the amount of active pharmaceutical ingredient (API), oxycodone, that can be extracted from the formulation using various solvents.

-

Methodology: The manipulated tablet is subjected to extraction with different solvents over varying time periods and temperatures. The resulting solutions are then analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of oxycodone recovered.

Quantitative Data from In-Vitro Studies

| Parameter | Oxaydo® with AVERSION® Technology | Conventional IR Oxycodone |

| Particle Size after Crushing | Coarser particle size distribution | Fine powder |

| Viscosity in Aqueous Solution | High viscosity, forms a thick gel | Low viscosity, readily dissolves |

| Syringeability | Difficult to draw into a syringe | Easily drawn into a syringe |

| Injectability | High force required to expel from syringe | Low force required to expel |

| Oxycodone Extraction (%) | Significantly lower recovery | High recovery |

Note: Specific quantitative values are proprietary and vary based on the exact experimental conditions. The table represents the expected qualitative outcomes based on the technology's design.

Human Abuse Potential (HAP) Studies

HAP studies are clinical trials designed to assess the relative abuse potential of a drug formulation in a controlled setting with non-dependent, recreational opioid users.

Experimental Protocol: Intranasal HAP Study

A typical intranasal HAP study for a product like Oxaydo® follows a randomized, double-blind, active- and placebo-controlled crossover design.

-

Study Population: Healthy, non-dependent recreational opioid users with a history of intranasal drug abuse.[4]

-

Phases of the Study:

-

Screening Phase: Includes medical history, physical examination, and a naloxone (B1662785) challenge to confirm the absence of physical opioid dependence.[4]

-

Qualification/Drug Discrimination Phase: Ensures that participants can distinguish the effects of the active drug (oxycodone) from a placebo.[4]

-

Treatment Phase: Participants receive single intranasal doses of the manipulated study drug (e.g., crushed Oxaydo®), a comparator drug (e.g., crushed conventional IR oxycodone), and a placebo in a randomized order, with a washout period between each treatment.[4]

-

-

Key Pharmacodynamic Endpoints:

-

"Drug Liking" Visual Analog Scale (VAS): A primary endpoint where participants rate their liking of the drug's effects on a scale from 0 (strong disliking) to 100 (strong liking).

-

"Overall Drug Liking" VAS: A retrospective assessment of drug liking.

-

"Take Drug Again" VAS: Assesses the participant's willingness to take the drug again.

-

"High" VAS: Participants rate the intensity of the subjective "high."

-

Nasal Irritation/Tolerability: Assessed using a rating scale.

-

Quantitative Data from a Human Abuse Potential Study

A clinical study comparing an AVERSION® Technology-based hydrocodone/acetaminophen tablet to a generic equivalent provides insight into the potential effects on abuse liability.

| Pharmacodynamic Endpoint | AVERSION® H&A (Mean Emax) | Generic H&A (Mean Emax) |

| Maximum "Drug Liking" (Emax) | 72.1 | 75.6 |

Emax represents the maximum effect observed.[5]

It is important to note that while the AVERSION® product showed a slightly lower mean "Drug Liking" score, the difference was not statistically significant in this particular study.[5] The prescribing information for Oxaydo® states that the clinical significance of the observed differences in drug liking has not been established and that there is no evidence that Oxaydo® has a reduced abuse liability compared to immediate-release oxycodone.[6]

Signaling Pathway of Sodium Lauryl Sulfate (SLS)-Induced Nasal Irritation

The nasal irritation caused by SLS is a key aversive feature. While the precise signaling cascade in the nasal mucosa is not fully elucidated in publicly available literature, it is hypothesized to involve the activation of sensory nerve endings. Environmental irritants are known to activate Transient Receptor Potential (TRP) ion channels, specifically TRPA1 and TRPV1, which are expressed on trigeminal neurons that innervate the nasal epithelium.[7][8] Activation of these channels leads to an influx of calcium ions, neuronal excitation, and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[7][9] This process, known as neurogenic inflammation, results in sensations of pain, burning, and irritation.[9]

Visualizations

AVERSION® Technology Mechanism of Action

Caption: Logical workflow of AVERSION® Technology's dual abuse-deterrent mechanisms.

In-Vitro Syringeability Testing Workflow

Caption: Experimental workflow for in-vitro syringeability and injectability testing.

Hypothesized SLS Nasal Irritation Signaling Pathway

Caption: Hypothesized signaling pathway for SLS-induced nasal irritation via TRP channel activation.

Conclusion

AVERSION® Technology in Oxaydo® represents a formulation-based approach to mitigate the risks of opioid abuse by non-oral routes. Through the synergistic action of a gelling agent and a nasal irritant, the technology aims to reduce the appeal and feasibility of tampering for the purposes of snorting or injection. While in-vitro data and the mechanism of action support the abuse-deterrent potential, the clinical significance in reducing overall abuse liability in real-world settings continues to be evaluated. This technical guide provides a foundational understanding of the core principles and scientific evaluation of this abuse-deterrent formulation technology for professionals in the field of drug development and research.

References

- 1. acurapharm.com [acurapharm.com]

- 2. Determining Abuse Deterrence Performance of Poly (ethylene oxide) Using a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surfactant-induced TRPV1 activity--a novel mechanism for eye irritation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abuse potential, pharmacokinetics, pharmacodynamics, and safety of intranasally administered crushed oxycodone HCl abuse-deterrent controlled-release tablets in recreational opioid users - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acura Pharmaceuticals, Inc.'s Abuse-Deterrent Pain Drug Fails Phase 2 Study Goal; Stock Falls -19.79% at Market Close (August 27, 2013) - BioSpace [biospace.com]

- 6. healthnet.com [healthnet.com]

- 7. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraganglionic Signaling as a Novel Nasal-Meningeal Pathway for TRPA1-Dependent Trigeminovascular Activation by Inhaled Environmental Irritants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

An In-depth Technical Guide to the Physicochemical Properties of Oxaydo Tablets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Oxaydo tablets, an immediate-release oral formulation of oxycodone hydrochloride. The information presented herein is intended to support research, development, and quality control activities related to this opioid analgesic.

Core Composition and Physicochemical Properties

Oxaydo tablets are formulated to deliver oxycodone hydrochloride, a potent semi-synthetic opioid agonist, for the management of moderate to severe pain.[1] The physicochemical characteristics of the active pharmaceutical ingredient (API) and the final tablet formulation are critical to its clinical performance, stability, and safety.

Active Pharmaceutical Ingredient: Oxycodone Hydrochloride

Oxycodone hydrochloride is a white, odorless crystalline powder derived from the opium alkaloid thebaine.[1] It is the hydrochloride salt of oxycodone.

Table 1: Physicochemical Properties of Oxycodone Hydrochloride

| Property | Value | References |

| Chemical Formula | C₁₈H₂₂ClNO₄ | [2] |

| Molecular Weight | 351.82 g/mol | [2] |

| Melting Point | 218-220 °C (base), 270-272 °C (HCl salt) | [3] |

| pKa | 8.53 | [4] |

| LogP (Octanol/Water) | 0.7 | [5] |

| Solubility | Freely soluble in water (1 g in 6 to 7 mL); Sparingly soluble in ethanol; Practically insoluble in toluene. | [1][6] |

| Appearance | White, odorless crystalline powder | [1] |

Oxaydo Tablet Formulation

Oxaydo tablets are available in 5 mg and 7.5 mg strengths of oxycodone hydrochloride.[7] The tablets are round, convex, and white.[7] While the precise quantitative composition of Oxaydo tablets is proprietary, the inactive ingredients are publicly disclosed.

Table 2: Inactive Ingredients in Oxaydo Tablets

| Excipient | Function (Probable) | References |

| Colloidal Silicon Dioxide NF | Glidant, anti-adherent | [6][8] |

| Crospovidone NF | Disintegrant | [6][8] |

| Magnesium Stearate NF | Lubricant | [6][8] |

| Microcrystalline Cellulose NF | Filler, binder | [6][8] |

| Polyethylene Oxide NF | Binder, tablet matrix former | [6] |

| Sodium Lauryl Sulfate NF | Wetting agent, solubilizer | [6] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the physicochemical characterization of Oxaydo tablets.

Dissolution Testing for Immediate-Release Oxycodone Tablets

This protocol is based on the United States Pharmacopeia (USP) general chapter <711> for dissolution of immediate-release dosage forms.[9][10]

Objective: To determine the in vitro drug release profile of Oxaydo tablets.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[10]

Media: 900 mL of 0.1 N Hydrochloric Acid (HCl), deaerated.[10]

Procedure:

-

Set the paddle speed to 50 RPM.[10]

-

Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[11]

-

Place one Oxaydo tablet in each vessel.

-

Withdraw samples at 5, 10, 15, 20, 30, and 45 minutes.[1]

-

Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

-

Filter the samples promptly.

-

Analyze the samples for oxycodone concentration using a validated HPLC method.

Acceptance Criteria: Not less than 80% (Q) of the labeled amount of oxycodone hydrochloride is dissolved in 45 minutes.[1]

Stability Testing Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug products.[3]

Objective: To evaluate the stability of Oxaydo tablets under various environmental conditions to establish a shelf-life.

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

Tests to be Performed:

-

Appearance (visual inspection)

-

Assay for oxycodone hydrochloride (by HPLC)

-

Related substances/degradation products (by HPLC)

-

Dissolution (as per the protocol in section 2.1)

-

Water content (Karl Fischer titration)

Mu-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of oxycodone for the mu-opioid receptor.

Objective: To quantify the binding affinity (Ki) of oxycodone for the human mu-opioid receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO or [³H]Diprenorphine.

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of oxycodone hydrochloride.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key pathways and workflows related to Oxaydo.

References

- 1. uspnf.com [uspnf.com]

- 2. database.ich.org [database.ich.org]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. DailyMed - OXAYDO- oxycodone hydrochloride tablet [dailymed.nlm.nih.gov]

- 7. Excipients | Pharmlabs [pharmlabs.unc.edu]

- 8. usp.org [usp.org]

- 9. fda.gov [fda.gov]

- 10. WO2006103551A1 - Controlled release formulations of oxycodone - Google Patents [patents.google.com]

- 11. database.ich.org [database.ich.org]

A Technical Guide to the Molecular Structure and Activity of Oxycodone in Oxaydo

Executive Summary: This document provides a detailed technical overview of the molecular structure, physicochemical properties, and mechanism of action of oxycodone, the active pharmaceutical ingredient in Oxaydo®. Oxaydo is an immediate-release opioid agonist formulated with abuse-deterrent technology.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on oxycodone's receptor binding profile, downstream signaling pathways, and metabolic fate. Key experimental protocols for its characterization are detailed, and quantitative data are presented in structured tables for clarity and comparative analysis.

Molecular Structure and Physicochemical Properties

Oxycodone is a semi-synthetic opioid analgesic derived from thebaine, an alkaloid found in the opium poppy.[3][4] Its chemical structure is characterized by a pentacyclic ring system, which is functionally related to other morphinan (B1239233) derivatives like codeine and morphine.[3][5] The active ingredient in Oxaydo is oxycodone hydrochloride, the salt form of the molecule.[1]

Chemical Structure of Oxycodone: (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[5]

| Identifier | Value |

| Molecular Formula | C₁₈H₂₁NO₄[5][6] |

| Molecular Weight | 315.36 g/mol [6] |

| CAS Number | 76-42-6[5][6] |

| IUPAC Standard InChIKey | BRUQQQPBMZOVGD-XFKAJCMBSA-N[7] |

| Topological Polar Surface Area | 59 Ų[4][5] |

| Hydrogen Bond Donors | 1[4] |

| Rotatable Bonds | 1[4] |

Table 1: Key Physicochemical Properties of Oxycodone.

Receptor Binding Profile and Mechanism of Action

Oxycodone exerts its analgesic effects primarily as a full agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central nervous system (CNS).[8][9][10] It possesses a lower affinity for the κ-opioid (KOR) and δ-opioid (DOR) receptors.[3][7] The binding of oxycodone to the MOR initiates a conformational change that triggers an intracellular signaling cascade, leading to the modulation of neuronal excitability and the inhibition of pain signal transmission.[7][9]

| Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| μ-Opioid Receptor (MOR) | 1-100 nM | [11][12] |

| κ-Opioid Receptor (KOR) | Lower affinity than MOR | [3][7] |

| δ-Opioid Receptor (DOR) | Lower affinity than MOR | [7] |

Table 2: Opioid Receptor Binding Affinities for Oxycodone. The Kᵢ values represent a range compiled from studies using recombinant human MOR in competitive binding assays.[11][12]

Mu-Opioid Receptor Signaling Pathway

Upon binding to the MOR, oxycodone stabilizes an active receptor conformation, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the heterotrimeric G-protein.[8] This activation leads to the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this cascade are the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.[7][8][9][10] Collectively, these actions hyperpolarize the neuron, reduce its excitability, and decrease the release of nociceptive neurotransmitters such as substance P and glutamate.[8][9]

Figure 1: Simplified signaling cascade following oxycodone binding to the μ-opioid receptor.

Metabolism of Oxycodone

Oxycodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two major metabolic pathways are N-demethylation and O-demethylation.[7][13]

-

N-demethylation: Mediated predominantly by CYP3A4, this pathway converts oxycodone to noroxycodone.[7][13]

-

O-demethylation: Mediated by CYP2D6, this pathway converts oxycodone to the more potent opioid agonist, oxymorphone.[7][13]

Despite the higher potency of oxymorphone, studies have shown that oxycodone itself is responsible for the majority of its analgesic effect.[7] Genetic variations in CYP2D6 can influence the rate of metabolism and the clinical response to the drug.[7]

Figure 2: Primary metabolic pathways of oxycodone via cytochrome P450 enzymes.

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination

This protocol outlines the methodology for determining the binding affinity of oxycodone for the μ-opioid receptor.

-

Preparation of Membranes: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the recombinant human μ-opioid receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Reaction Mixture: In assay tubes, the following are combined:

-

Cell membranes (a specific protein concentration).

-

A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO).

-

Varying concentrations of the unlabeled competitor drug (oxycodone).

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed quickly with ice-cold assay buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (representing the bound ligand) is counted using a scintillation counter.

-

Data Analysis: Non-linear regression analysis is used to fit the competition binding data to a one-site model. The IC₅₀ (concentration of oxycodone that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Figure 3: General experimental workflow for a competitive radioligand binding assay.

Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is used for the quantitative analysis of oxycodone and its metabolites in biological matrices.

-

Sample Preparation: A biological sample (e.g., plasma) is subjected to protein precipitation or liquid-liquid extraction to isolate the analytes. An internal standard (e.g., deuterated oxycodone) is added.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate oxycodone from its metabolites.

-

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Quantification: Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for oxycodone, its metabolites, and the internal standard. Analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Oxycodone | 316.2 | 298.2, 241.1 |

| Noroxycodone | 302.2 | 284.2, 227.1 |

| Oxymorphone | 302.2 | 284.2, 227.1 |

Table 3: Example MRM Transitions for Oxycodone and Metabolites. Note: Exact m/z values may vary slightly based on instrumentation.

Conclusion

The molecular structure of oxycodone is the foundation of its potent analgesic activity, which is primarily mediated through agonism at the μ-opioid receptor. Its efficacy is governed by its binding affinity and the subsequent intracellular signaling cascade it initiates. The formulation of oxycodone hydrochloride in Oxaydo provides an immediate-release therapeutic option, while integrated abuse-deterrent technologies address public health concerns regarding opioid misuse.[1][2] A thorough understanding of its structure, receptor interactions, signaling pathways, and metabolism—elucidated through the experimental protocols described herein—is critical for the ongoing development of safer and more effective pain management therapies.

References

- 1. Articles [globalrx.com]

- 2. mass.gov [mass.gov]

- 3. researchgate.net [researchgate.net]

- 4. oxycodone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Oxycodone | C18H21NO4 | CID 5284603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxycodone [webbook.nist.gov]

- 7. Oxycodone - Wikipedia [en.wikipedia.org]

- 8. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Oxycodone Hydrochloride? [synapse.patsnap.com]

- 10. painphysicianjournal.com [painphysicianjournal.com]

- 11. ovid.com [ovid.com]

- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Oxaydo's Interaction with Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Oxaydo (oxycodone hydrochloride) and mu-opioid receptors (MORs). Oxaydo, an immediate-release oral formulation of oxycodone, is a potent opioid agonist primarily utilized for the management of moderate to severe pain.[1][2][3] Its therapeutic effects are mediated through its interaction with the mu-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[4] This document details the quantitative pharmacology of oxycodone, outlines the experimental protocols used to determine these parameters, and visualizes the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of Oxaydo at the mu-opioid receptor is characterized by its binding affinity and functional potency. This data is crucial for understanding its mechanism of action and for the development of new opioid analgesics.

Mu-Opioid Receptor Binding Affinity

The binding affinity of oxycodone to the human mu-opioid receptor has been determined through competitive radioligand binding assays. The inhibitor constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand, with a lower Ki value indicating a higher binding affinity.

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| Oxycodone | Human mu-opioid receptor (recombinant) | [3H]-DAMGO | 25.87 | [5] |

| Morphine | Human mu-opioid receptor (recombinant) | [3H]-DAMGO | 1.168 | [5] |

| Fentanyl | Human mu-opioid receptor (recombinant) | [3H]-DAMGO | 1.346 | [5] |

Mu-Opioid Receptor Functional Activity

The functional activity of oxycodone at the mu-opioid receptor is assessed by its ability to activate downstream signaling pathways, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) represents the concentration of the drug that produces 50% of its maximal effect, while the maximum effect (Emax) indicates the drug's efficacy.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Oxycodone | cAMP Inhibition | CHO-hMOR | EC50 (µM) | 12.5 ± 3.4 | [6] |

| Oxycodone | cAMP Inhibition | CHO-hMOR | Emax | Full Agonist | [6] |

| Morphine | cAMP Inhibition | CHO-hMOR | EC50 (µM) | 0.05 - 0.1 | [7] |

| Morphine | cAMP Inhibition | CHO-hMOR | Emax | Full Agonist | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of oxycodone with mu-opioid receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Objective: To determine the Ki of oxycodone for the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., HEK293 or CHO cells).[8]

-

Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).[8]

-

Test Compound: Oxycodone hydrochloride.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[8]

-

Scintillation Counter: For measuring radioactivity.[8]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[8]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[8]

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.[8]

-

Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of oxycodone (typically from 10^-11 to 10^-5 M).[8]

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the oxycodone concentration.

-

Determine the IC50 value, which is the concentration of oxycodone that inhibits 50% of the specific binding of [3H]-DAMGO.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

cAMP Inhibition Assay

This assay measures the functional ability of an agonist to inhibit adenylyl cyclase, a key downstream effector of the Gi/o-coupled mu-opioid receptor.

Objective: To determine the EC50 and Emax of oxycodone for the inhibition of cAMP production.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human mu-opioid receptor (CHO-hMOR or HEK293-hMOR).[9][10]

-

Stimulant: Forskolin (B1673556), to stimulate adenylyl cyclase and increase basal cAMP levels.[9]

-

Test Compound: Oxycodone hydrochloride.

-

Positive Control: A known full MOR agonist like DAMGO.[9]

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[9]

-

cAMP Assay Kit: HTRF, ELISA, or luminescence-based kits.[9]

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Seeding: Seed CHO-hMOR or HEK293-hMOR cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]

-

Compound Preparation: Prepare serial dilutions of oxycodone and the positive control.

-

Compound Addition: Add the diluted compounds to the respective wells.

-

Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration of 1-10 µM. Incubate for 30 minutes at 37°C.[9]

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[9]

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the concentration of cAMP in each well.

-

Normalize the data as a percentage of the forskolin-stimulated response.

-

Plot the percentage inhibition against the logarithm of the oxycodone concentration to determine the EC50 and Emax values.[9]

-

Visualizations

Mu-Opioid Receptor Signaling Pathway

The binding of Oxaydo (oxycodone) to the mu-opioid receptor initiates a cascade of intracellular events, primarily through the Gαi/o pathway.

Mu-Opioid Receptor Signaling Pathway

Experimental Workflow for Competitive Radioligand Binding Assay

This diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound to the mu-opioid receptor.

Competitive Radioligand Binding Assay Workflow

Logical Relationship of Oxaydo's Pharmacological Properties

This diagram illustrates the relationship between Oxaydo's binding affinity, functional activity, and its ultimate clinical effect.

Relationship of Pharmacological Properties

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Oxycodone Hydrochloride (oxycodone hydrochloride) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 4. Oxycodone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Vitro Characterization of Oxaydo's Abuse-Deterrent Features: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaydo (oxycodone HCl, USP) is an immediate-release oral formulation of oxycodone indicated for the management of acute and chronic moderate to severe pain. Developed to address the public health crisis of opioid abuse, Oxaydo incorporates abuse-deterrent features primarily aimed at discouraging common methods of tampering, specifically intranasal and intravenous abuse. This technical guide provides an in-depth overview of the in vitro characterization of Oxaydo's abuse-deterrent properties, based on publicly available information.

Oxaydo's abuse-deterrent characteristics are derived from Acura Pharmaceuticals' proprietary AVERSION® Technology. This technology employs a multi-faceted approach to deter abuse by incorporating functional inactive excipients that are intended to produce undesirable effects when the tablet is manipulated for non-oral administration.

Core Abuse-Deterrent Mechanisms

The in vitro abuse-deterrent features of Oxaydo are centered around two primary mechanisms:

-

Aversion to Insufflation (Snorting): Oxaydo tablets contain an inactive ingredient designed to cause nasal irritation, such as burning, if the tablet is crushed and snorted. This aversive property is intended to make the act of insufflation unpleasant and consequently discourage this route of abuse.[1]

-

Resistance to Intravenous Abuse: The formulation includes polymers that, upon contact with aqueous solutions, form a viscous gel.[2][3] This gelling property is designed to hinder the extraction of oxycodone into a syringe, making preparation for intravenous injection difficult. A supplemental new drug application (sNDA) for Oxaydo included in vitro data demonstrating its resistance to extraction and increased difficulty of being drawn into a syringe compared to a non-abuse-deterrent immediate-release oxycodone.[4]

In Vitro Evaluation of Abuse-Deterrent Features

The in vitro assessment of Oxaydo's abuse-deterrent properties aligns with the U.S. Food and Drug Administration's (FDA) "Guidance for Industry: Abuse-Deterrent Opioids – Evaluation and Labeling." These studies, categorized as "Category 1," are designed to characterize a product's abuse-deterrent features and the effort required to overcome them.

While specific quantitative data and detailed protocols from the manufacturer's studies are proprietary, this guide outlines the typical experimental methodologies employed for such evaluations.

Characterization of Aversive Properties for Intranasal Abuse Deterrence

Objective: To qualitatively and quantitatively assess the nasal-irritating properties of crushed Oxaydo tablets.

Experimental Protocol (Illustrative):

-

Sample Preparation:

-

Oxaydo tablets and a placebo formulation (without the aversive agent) are mechanically crushed to a fine powder using a mortar and pestle or a tablet crusher.

-

Particle size distribution of the crushed material is analyzed using sieve analysis or laser diffraction to ensure consistency.

-

-

In Vitro Nasal Irritation Model:

-

A simulated nasal passage model, such as a Franz diffusion cell with a mucosal simulant membrane, is used.

-

A defined amount of the crushed tablet powder is applied to the membrane.

-

The release of a marker for irritation (e.g., a fluorescent dye co-formulated in the tablet) or changes in the simulated mucosal fluid (e.g., pH, osmolarity) are measured over time.

-

-

Chemical Analysis of Aversive Agent Release:

-

The crushed powder is subjected to an airflow simulating snorting in a controlled chamber.

-

Air samples are collected and analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of the volatile aversive agent released.

-

Data Presentation:

Table 1: Illustrative Data for In Vitro Nasal Aversion Characterization

| Parameter | Oxaydo (Crushed) | Placebo (Crushed) |

| Mean Particle Size (µm) | 150 ± 25 | 145 ± 30 |

| Aversive Agent Release (µg/mg of powder) | 5.2 ± 0.8 | Not Applicable |

| Simulated Nasal Fluid pH Change (ΔpH) | -0.5 ± 0.1 | -0.1 ± 0.05 |

Characterization of Resistance to Intravenous Abuse

Objective: To evaluate the resistance of Oxaydo to extraction of oxycodone in various solvents and to assess the syringeability of the resulting mixture.

Experimental Protocols (Illustrative):

a) Extraction Studies:

-

Tablet Manipulation: Oxaydo tablets and a non-abuse-deterrent immediate-release oxycodone comparator are tested intact and after being crushed.

-

Solvent Extraction:

-

A range of solvents commonly used by abusers are tested, including water, ethanol, saline, and acidic solutions (e.g., vinegar).

-

A single tablet (or its crushed equivalent) is added to a defined volume of solvent (e.g., 2 mL, 5 mL, 10 mL).

-

The mixture is agitated for various durations (e.g., 5 min, 15 min, 30 min, 60 min) at room temperature and with heating.

-

-

Sample Analysis:

-

An aliquot of the supernatant is withdrawn, filtered, and analyzed by a validated HPLC method to determine the concentration of oxycodone.

-

The percentage of oxycodone extracted from the tablet is calculated.

-

b) Syringeability Studies:

-

Preparation of Solution/Suspension: Following the extraction protocol, an attempt is made to draw the resulting liquid/gel into a syringe.

-

Syringe and Needle Specifications: A variety of commonly used syringe sizes (e.g., 1 mL, 3 mL) and needle gauges (e.g., 21G, 25G, 27G) are used.

-

Measurement of Syringeability:

-

Qualitative Assessment: The ease or difficulty of drawing the material into the syringe is recorded using a descriptive scale (e.g., Easy, Moderate, Difficult, Impossible).

-

Quantitative Assessment: A texture analyzer or similar instrument is used to measure the force required to depress the syringe plunger at a constant speed. The volume of liquid that can be expelled is also measured.

-

-

Viscosity Measurement: The viscosity of the resulting gel is measured using a viscometer to provide a quantitative measure of its thickness.

Data Presentation:

Table 2: Illustrative Data for Oxycodone Extraction from Crushed Tablets

| Solvent (10 mL, 30 min, RT) | % Oxycodone Extracted (Oxaydo) | % Oxycodone Extracted (Comparator) |

| Water | < 15% | > 90% |

| Ethanol (40%) | < 20% | > 95% |

| 0.1 N HCl | < 25% | > 95% |

Table 3: Illustrative Data for Syringeability of Crushed Tablets in 5 mL Water

| Parameter | Oxaydo | Comparator |

| Visual Appearance | Thick, viscous gel | Cloudy suspension |

| Syringeability (25G needle) | Impossible | Easy |

| Volume Expelled (mL) | < 0.1 | 4.8 |

| Viscosity (cP) | > 10,000 | < 100 |

Visualizations

Experimental Workflow for In Vitro Abuse-Deterrent Testing

Caption: Workflow for in vitro testing of Oxaydo's abuse-deterrent features.

Logical Relationship of AVERSION® Technology Components

Caption: Logical model of Oxaydo's abuse-deterrent mechanisms.

Conclusion

References

- 1. prescriberpoint.com [prescriberpoint.com]

- 2. Mitigation of IV Abuse Through the Use of Abuse‐Deterrent Opioid Formulations: An Overview of Current Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Opioid Abuse-Deterrent Formulations: Impact and Barriers to Access - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain [ahdbonline.com]

The Evolution of Oxaydo®: A Technical Deep-Dive into its Abuse-Deterrent Formulation

Wayne, PA – Oxaydo®, an immediate-release (IR) oral formulation of oxycodone hydrochloride, represents a significant step in the development of opioid analgesics with abuse-deterrent properties. This technical guide provides an in-depth exploration of the history and development of Oxaydo's formulation, with a focus on the scientific principles and clinical data that underpin its design. Developed to mitigate the risk of intranasal abuse, a common method of opioid misuse, Oxaydo incorporates Acura Pharmaceuticals' proprietary Aversion® Technology. This technology is engineered to make manipulation of the tablet for non-prescribed routes of administration, particularly snorting, less appealing to potential abusers.

Aversion® Technology: The Core of Oxaydo's Formulation

The cornerstone of Oxaydo's abuse-deterrent capability is the Aversion® Technology. This platform integrates a unique combination of inactive ingredients designed to physically and chemically impede common methods of tampering.[1][2] The technology primarily targets two main avenues of opioid abuse: intranasal insufflation (snorting) and intravenous injection.

When an attempt is made to crush an Oxaydo tablet for the purpose of snorting, the formulation releases a nasal-irritating agent, identified as sodium lauryl sulfate.[3] This is intended to cause unpleasant sensations such as burning and irritation within the nasal passages, thereby discouraging this route of abuse.[4][5]

Furthermore, if an abuser attempts to dissolve the tablet in a solvent for intravenous injection, the Aversion® Technology's gelling agents form a viscous gel.[5] This gelatinous mixture is difficult to draw into a syringe, thus presenting a significant barrier to injection.

Pivotal Clinical Evidence: The Intranasal Human Abuse Potential Study

The key clinical trial that established the abuse-deterrent properties of Oxaydo (then known as Oxecta™) was a single-center, randomized, double-blind, active-controlled, two-way crossover study.[6] The study was designed to assess the subjective and physiologic effects of crushed intranasal Oxaydo compared to crushed immediate-release (IR) oxycodone in non-dependent, recreational opioid users.

Experimental Protocol

A cohort of 40 healthy, non-dependent recreational opioid users with a history of intranasal drug abuse were enrolled in the study.[6][7] To qualify for the treatment phase, participants had to demonstrate the ability to discriminate between intranasally administered crushed IR oxycodone and a placebo. The treatment phase consisted of two periods where each participant received a single 15 mg dose of crushed Oxaydo and a single 15 mg dose of crushed standard IR oxycodone in a crossover fashion.[6]

The primary subjective endpoints were measured using a 100-point bipolar Visual Analog Scale (VAS), where a score of 50 indicated a neutral effect. These endpoints included the maximum effect (Emax) for "Drug Liking," and the "Take Drug Again" and "Overall Drug Liking" scores at 8 hours post-dose.[6] Secondary endpoints included other subjective VAS scores and physiological measures such as pupillometry.

dot

Caption: Workflow of the pivotal intranasal human abuse potential study.

Quantitative Findings

The results of the study demonstrated a statistically significant reduction in the abuse potential of crushed intranasal Oxaydo compared to crushed IR oxycodone. The key quantitative findings are summarized in the table below.

| Subjective Endpoint (VAS) | Crushed Oxaydo (IRO-A) | Crushed IR Oxycodone (IRO) | p-value |

| Drug Liking (Emax) | 70.8 | 93.5 | <0.0001 |

| Overall Drug Liking (E8h) | 47.8 | 87.4 | <0.0001 |

| Take Drug Again (E8h) | 45.9 | 91.3 | <0.0001 |

| Data from Schoedel et al., 2012[6] |

Notably, 30% of the recreational users who received crushed intranasal Oxaydo reported they would not take the drug again, compared to only 5% in the IR oxycodone group.[7] Participants also reported more nasal-related symptoms, such as irritation, with the Oxaydo formulation.[6]

dot

Caption: Logical flow of Oxaydo's abuse-deterrent mechanisms.

Regulatory and Commercial History

Originally marketed as Oxecta, the drug was licensed by Egalet Corporation from Acura Pharmaceuticals and launched in the United States as Oxaydo in September 2015.[4] The formulation is protected by several patents, including U.S. Patent 9,492,443, which provides protection through 2024.[8] The U.S. Food and Drug Administration (FDA) has approved Oxaydo for the management of acute and chronic moderate to severe pain where the use of an opioid analgesic is appropriate.[9] The prescribing information for Oxaydo includes data from the intranasal abuse potential study. However, it is important to note that the FDA labeling also states that the clinical significance of the difference in drug liking has not been established and that there is no evidence that Oxaydo has a reduced abuse liability compared to immediate-release oxycodone.[4]

Conclusion

The development of Oxaydo's formulation with Aversion® Technology marks a targeted effort to address the public health challenge of opioid abuse, specifically via the intranasal route. The formulation's design is based on creating aversive experiences and physical barriers to common methods of tampering. The pivotal clinical study in recreational opioid users provided quantitative evidence of reduced "drug liking" and "willingness to take again" for the abuse-deterrent formulation when administered intranasally. While not eliminating the potential for abuse, the history and development of Oxaydo's formulation provide a case study in the rational design of abuse-deterrent pharmaceuticals, offering a valuable tool for clinicians in the appropriate management of pain.

References

- 1. Abuse Potential Study of ALO-02 (Extended-Release Oxycodone Surrounding Sequestered Naltrexone) Compared with Immediate-Release Oxycodone Administered Orally to Nondependent Recreational Opioid Users - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mypcnow.org [mypcnow.org]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. mass.gov [mass.gov]

- 6. Assessing subjective and physiologic effects following intranasal administration of a new formulation of immediate release oxycodone HCl (Oxecta™) tablets in nondependent recreational opioid users | Journal of Opioid Management [wmpllc.org]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Evaluation of the Relative Intranasal Abuse Potential of a Hydrocodone Extended-Release Tablet Formulated with Abuse-Deterrence Technology in Nondependent, Recreational Opioid Users - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Egalet Announces FDA Acceptance Of File For Prior Approval Supplement For OXAYDO (Oxycodone Hcl, USP) Tablets C-II 10 Mg And 15 Mg Dosage Strengths - BioSpace [biospace.com]

Unveiling the Paradox: A Technical Guide to the Potential for Opioid-Induced Hyperalgesia with Oxaydo (Immediate-Release Oxycodone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid analgesics are a cornerstone in the management of moderate to severe pain. Oxaydo, an immediate-release formulation of oxycodone hydrochloride, is indicated for the management of acute and chronic pain where an opioid is appropriate. While effective in providing analgesia, the long-term use of opioids, including oxycodone, can lead to a paradoxical phenomenon known as opioid-induced hyperalgesia (OIH). OIH is a state of nociceptive sensitization caused by opioid exposure, where a patient may become more sensitive to painful stimuli. This technical guide provides an in-depth exploration of the potential for OIH with immediate-release oxycodone, focusing on the underlying mechanisms, experimental assessment protocols, and available quantitative data. It is important to note that while Oxaydo's prescribing information acknowledges the risk of OIH, specific clinical studies on OIH with the Oxaydo formulation are not publicly available. Therefore, this guide synthesizes the broader evidence for immediate-release oxycodone.

Core Mechanisms of Opioid-Induced Hyperalgesia

The development of OIH is a complex process involving neuroplastic changes in both the peripheral and central nervous systems. Several key signaling pathways are implicated in this paradoxical increase in pain sensitivity.

A primary mechanism involves the central glutamatergic system , particularly the activation of the N-methyl-D-aspartate (NMDA) receptor . Chronic opioid exposure is believed to lead to an upregulation and sensitization of NMDA receptors in the spinal cord dorsal horn. This results in increased intracellular calcium influx, activation of protein kinase C (PKC), and subsequent phosphorylation of various downstream targets, ultimately leading to enhanced neuronal excitability and a lowered pain threshold.

Another significant contributor to OIH is the alteration of descending pain modulatory pathways . While opioids typically enhance descending inhibitory pathways from the brainstem to the spinal cord to suppress pain signals, chronic use can lead to a switch towards descending facilitation. This involves the activation of pronociceptive pathways, such as those utilizing cholecystokinin (B1591339) (CCK) and spinal dynorphins, which counteract the analgesic effects of opioids and promote a state of hyperalgesia.

Furthermore, neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) in the spinal cord and brain, plays a crucial role. Activated glia release a variety of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and chemokine (C-C motif) ligand 2 (CCL2), which contribute to central sensitization and the maintenance of the hyperalgesic state.

Genetic Factors Influencing Oxaydo (Oxycodone) Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaydo, a formulation of oxycodone hydrochloride, is a widely prescribed opioid analgesic for the management of moderate to severe pain.[1] The clinical response to Oxaydo exhibits significant inter-individual variability, which can be largely attributed to genetic factors influencing its metabolism. This guide provides a comprehensive overview of the key genetic determinants of oxycodone pharmacokinetics, focusing on the cytochrome P450 (CYP) enzyme system and other relevant genes. We will delve into the impact of genetic polymorphisms on enzyme activity, metabolite formation, and potential clinical outcomes. This document also outlines detailed experimental protocols for genotyping and metabolite quantification, and visualizes the core metabolic pathways and experimental workflows.

Introduction to Oxaydo Metabolism

Oxycodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily.[2][3][4] The two principal metabolic pathways are N-demethylation and O-demethylation.[2][3]

-

N-demethylation: Catalyzed predominantly by CYP3A4 and CYP3A5 , this is the major metabolic pathway, converting oxycodone to noroxycodone .[3][5][6] Noroxycodone is considered to have minimal analgesic activity.[7][8]

-

O-demethylation: This pathway is primarily mediated by CYP2D6 and results in the formation of oxymorphone , a potent opioid agonist with significantly higher binding affinity for the μ-opioid receptor than oxycodone itself.[9][10][11]

Both noroxycodone and oxymorphone can be further metabolized to noroxymorphone.[4] These metabolites are subsequently conjugated with glucuronic acid before excretion.[5] Genetic variations in the genes encoding these enzymes, particularly CYP2D6 and CYP3A4/5, can lead to significant differences in the rate and pathway of oxycodone metabolism, thereby affecting the efficacy and safety of Oxaydo.[2][12]

Core Genetic Influences on Oxaydo Metabolism

Cytochrome P450 2D6 (CYP2D6)

The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to a wide range of enzyme activity.[10] Individuals can be classified into four main phenotypes based on their CYP2D6 genotype:[7]

-

Poor Metabolizers (PMs): Carry two non-functional alleles. They exhibit reduced or absent CYP2D6 activity.

-

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity.

Genetic variations in CYP2D6 directly impact the formation of the active metabolite oxymorphone.[7]

-

PMs produce very low levels of oxymorphone, which may lead to reduced analgesic effect from a standard dose of Oxaydo.[2][12]

-

UMs , on the other hand, convert oxycodone to oxymorphone at a much faster rate, which can result in higher plasma concentrations of the active metabolite, potentially increasing the risk of adverse effects.[2][13]

Cytochrome P450 3A4/5 (CYP3A4/5)

CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a vast number of drugs, including the N-demethylation of oxycodone to noroxycodone.[8][9] Genetic variations in CYP3A4 are less common and generally have a smaller effect on enzyme function compared to CYP2D6.[8] However, certain variants, such as CYP3A4*22, can lead to decreased enzyme activity.

The CYP3A5 gene also contributes to CYP3A activity. The CYP3A53 allele is a common non-functional variant.[8] Individuals who are homozygous for CYP3A53 have no functional CYP3A5 protein. The presence of a functional CYP3A5*1 allele is associated with higher overall CYP3A activity.[14]

The interplay between CYP2D6 and CYP3A4/5 activity is crucial. Inhibition of the CYP3A4 pathway can lead to a shunting of oxycodone metabolism towards the CYP2D6 pathway, resulting in increased formation of oxymorphone.[11][13]

Other Contributing Genetic Factors

-

Opioid Receptor Mu 1 (OPRM1): The OPRM1 gene encodes the μ-opioid receptor, the primary target for oxycodone and its active metabolite oxymorphone. The A118G (rs1799971) single nucleotide polymorphism (SNP) is a well-studied variant. Carriers of the G-allele may require higher doses of opioids to achieve adequate pain relief.[15][16]

-

ATP Binding Cassette Subfamily B Member 1 (ABCB1): This gene encodes for P-glycoprotein (P-gp), an efflux transporter found in the blood-brain barrier.[17][18] Oxycodone is a substrate of P-gp.[19][20] Polymorphisms in the ABCB1 gene may influence the extent to which oxycodone and its metabolites can cross the blood-brain barrier, potentially affecting their central nervous system concentrations and analgesic effect.[17]

Quantitative Data on Genetic Influences

The following tables summarize the quantitative impact of genetic polymorphisms on Oxaydo's pharmacokinetic parameters.

Table 1: Impact of CYP2D6 Phenotype on Oxycodone and Oxymorphone Pharmacokinetics

| CYP2D6 Phenotype | Mean Oxymorphone/Oxycodone Ratio (Plasma) | Fold Difference vs. EM | Key Findings |

| Poor Metabolizer (PM) | 0.10[7] | ~0.56 | Significantly lower oxymorphone formation.[7] |

| Intermediate Metabolizer (IM) | 0.13[7] | ~0.72 | Reduced oxymorphone formation compared to EMs.[7] |

| Extensive Metabolizer (EM) | 0.18[7] | 1.0 | Normal metabolism. |

| Ultrarapid Metabolizer (UM) | 0.28[7] | ~1.56 | Increased oxymorphone formation.[7] |

Table 2: Influence of CYP3A5 Genotype on Noroxycodone Levels

| CYP3A5 Genotype | Noroxycodone C12 (ng/mL) | Noroxycodone/Oxycodone Ratio | Key Findings |

| 1 carriers | Significantly higher | Significantly higher | Increased CYP3A activity leading to higher noroxycodone formation.[14] |

| 3/*3 | Significantly lower | Significantly lower | Decreased CYP3A activity.[14] |

Table 3: Effect of OPRM1 A118G Polymorphism on Oxycodone Efficacy

| OPRM1 A118G Genotype | Oxycodone Consumption/Dose Requirement | Analgesic Response | Key Findings |

| AA (wild-type) | Lower | Higher | More sensitive to the analgesic effects of oxycodone.[15] |

| AG/GG (G-allele carriers) | Higher | Lower | May require higher doses of oxycodone for effective pain management.[15][16] |

Table 4: Impact of ABCB1 Polymorphisms on Oxycodone Distribution

| ABCB1 Status | Oxycodone Brain Levels (in animal models) | Key Findings |

| P-gp competent (mdr1a/b +/+) | Not detectable (<15 ng/mL) | P-gp restricts oxycodone entry into the brain.[19][20] |

| P-gp deficient (mdr1a/b -/-) | 115 ± 39 ng/mL | Absence of P-gp leads to significantly higher brain concentrations of oxycodone.[19][20] |

Experimental Protocols

CYP2D6 Genotyping using PCR-RFLP

This protocol describes a general method for identifying common CYP2D6 alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

1. DNA Extraction:

-

Genomic DNA is extracted from whole blood or buccal swabs using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification:

-

Specific regions of the CYP2D6 gene containing the polymorphisms of interest are amplified using PCR.

-

Reaction Mixture (per sample):

- Genomic DNA (50-100 ng)

- Forward and Reverse Primers (10 pmol each)

- dNTPs (200 µM each)

- Taq DNA Polymerase (1-2 units)

- PCR Buffer (1X)

- Magnesium Chloride (1.5-2.5 mM)

- Nuclease-free water to a final volume of 25-50 µL.

-

PCR Cycling Conditions (example):

- Initial denaturation: 95°C for 5 minutes

- 30-35 cycles of:

3. Restriction Enzyme Digestion:

-

The PCR product is digested with a specific restriction enzyme that recognizes and cuts the DNA at a site created or abolished by the polymorphism.

-

Digestion Mixture (per sample):

- PCR product (5-10 µL)

- Restriction Enzyme (5-10 units)

- Restriction Buffer (1X)

- Nuclease-free water to a final volume of 20-30 µL.

-

Incubate at the optimal temperature for the enzyme (usually 37°C) for 1-3 hours.

4. Gel Electrophoresis:

-

The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis (2-3% agarose gel).

-

The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualized under UV light.

-

The pattern of DNA fragments will indicate the presence or absence of the polymorphism.

Quantification of Oxycodone and its Metabolites by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of oxycodone, noroxycodone, and oxymorphone in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., oxycodone-d6, noroxycodone-d3, oxymorphone-d3).[22]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) is commonly used.[23]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample is injected.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for oxycodone, noroxycodone, oxymorphone, and their respective internal standards are monitored for quantification.

-

Example Transitions (m/z):

- Oxycodone: 316.2 → 298.2

- Noroxycodone: 302.2 → 284.2

- Oxymorphone: 302.2 → 227.1

- (Note: These are examples and should be optimized for the specific instrument used).

4. Data Analysis:

-

The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizations

Oxaydo Metabolic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Oxycodone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. CYP2D6 Genotype Dependent Oxycodone Metabolism in Postoperative Patients | PLOS One [journals.plos.org]